3-methyl-1-azaspiro[3.3]heptan-2-one
Description
3-Methyl-1-azaspiro[3.3]heptan-2-one is a spirocyclic lactam featuring a nitrogen atom at the 1-position and a methyl group at the 3-position. Its spiro[3.3]heptane core consists of two fused three-membered rings, creating a rigid bicyclic framework. The presence of the lactam (cyclic amide) group and methyl substituent distinguishes it from simpler spirocyclic ketones.
Properties
CAS No. |
2694729-51-4 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-azaspiro[3.3]heptan-2-one typically involves a multi-step process. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates, followed by reduction of the resulting β-lactam ring . This method ensures the formation of the spirocyclic structure with high efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure product purity .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-azaspiro[3.3]heptan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions typically target the β-lactam ring, converting it into more stable amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the spiro junction, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted spirocyclic compounds .
Scientific Research Applications
3-Methyl-1-azaspiro[3.3]heptan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and as a bioisostere in drug design.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 3-methyl-1-azaspiro[3.3]heptan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to mimic the piperidine ring, thereby modulating the activity of these targets. This modulation can lead to various biological effects, including analgesic and anesthetic properties .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key spirocyclic compounds for comparison:
Physical and Chemical Properties
- Boiling Points and Solubility:
- Reactivity:
- The lactam group in this compound confers susceptibility to hydrolysis under acidic/basic conditions.
- Methyl and aryl substituents (e.g., in ) influence electronic and steric effects, modulating reactivity in nucleophilic or electrophilic reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
